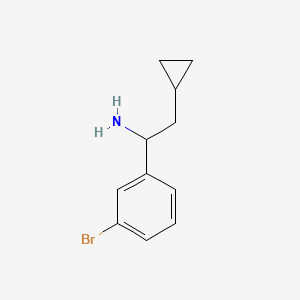
1-(3-Bromophenyl)-2-cyclopropylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(3-Bromophenyl)-2-cyclopropylethanamine-related compounds often involves palladium-catalyzed reactions, cycloadditions, and the use of bromophenyl as a critical intermediate. For instance, Li et al. (2012) described a palladium-catalyzed domino reaction involving 1-bromo-2-(cyclopropylidenemethyl)benzene and 2-alkynylbenzenamine, leading to the formation of 2-(naphthalen-2-yl)benzenamines and 5H-indeno[1,2-c]quinolines through cycloaddition processes. This method demonstrates the utility of bromophenyl and cyclopropyl-containing compounds in complex molecular constructions (Li et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(3-Bromophenyl)-2-cyclopropylethanamine is characterized by the presence of a bromophenyl group and a cyclopropyl group. These structural elements are critical for the compound's reactivity and application in synthesis. For example, the cyclopropyl group is known for its ring strain, which can significantly affect the compound's reactivity and stability.
Chemical Reactions and Properties
The chemical reactions involving 1-(3-Bromophenyl)-2-cyclopropylethanamine derivatives are diverse, including cycloadditions, cross-couplings, and nucleophilic substitutions. The bromophenyl group serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of complex aromatic compounds. Additionally, the cyclopropyl group can participate in ring-opening reactions under certain conditions, providing access to a range of functionalized amines.
Physical Properties Analysis
The physical properties of 1-(3-Bromophenyl)-2-cyclopropylethanamine and its derivatives, such as solubility, melting point, and boiling point, depend on the specific structure and substituents present in the molecule. These properties are crucial for determining the compound's suitability for various chemical reactions and its handling and storage conditions.
Chemical Properties Analysis
The chemical properties of 1-(3-Bromophenyl)-2-cyclopropylethanamine-related compounds are influenced by the presence of the bromophenyl and cyclopropyl groups. The bromophenyl group is an electrophilic center that can undergo nucleophilic aromatic substitution reactions, while the cyclopropyl group can affect the compound's reactivity through ring strain and its propensity for ring-opening reactions.
Applications De Recherche Scientifique
Anticancer Potential
- Anticancer Activity in Lung Cancer Cells : A study revealed that a bromophenol derivative, notably containing a similar bromophenyl component, exhibited significant anticancer activities against human lung cancer cells. This compound induced cell cycle arrest and apoptosis through mechanisms involving reactive oxygen species (ROS) generation and the PI3K/Akt and MAPK signaling pathways, suggesting its potential as an anticancer drug (Guo et al., 2018).
Chemical Synthesis and Molecular Structure
Synthesis of Pyrroloquinolines and Ullazines : Research on the reaction of 1-(2-Bromophenyl)-1H-pyrrole with aromatic alkynes under light irradiation led to the formation of pyrroloquinolines and ullazines. This study demonstrates the potential of bromophenyl compounds in synthesizing complex organic structures (Das et al., 2016).
Regioselectivity in Cyclization Reactions : A study on the cyclization reaction of a compound with a bromophenyl group demonstrated regioselectivity, leading to the formation of a more thermodynamically stable isomer. This highlights the role of bromophenyl derivatives in understanding and directing chemical reactions (Perekhoda et al., 2017).
Arylation of Polyamine Compounds : Research involving the reaction of polyamines with aryl bromides, similar in structure to the compound , provided a method for the selective arylation of di-, tri-, and tetraamine compounds. This illustrates the use of bromophenyl derivatives in modifying amine structures (Beletskaya et al., 1997).
Biocatalysis and Enzymatic Processes
- Enantioselective Enzymatic Acylation : A study on the resolution of 1-(3′-bromophenyl)ethylamine through enantioselective lipase-mediated acylation provides insights into the potential of bromophenyl derivatives in stereoselective enzymatic processes (Gill et al., 2007).
Pharmacology and Drug Development
Inhibition of Carbonic Anhydrase Isoenzymes : Cyclopropyl derivatives with bromophenol moieties were tested as inhibitors of carbonic anhydrase enzyme, showing excellent inhibitory effects. This suggests the potential of such compounds in pharmacology and drug development (Boztaş et al., 2015).
Anti-Inflammatory Properties : The 2-(2-arylphenyl)benzoxazole moiety, structurally related to the compound , was found to be a selective ligand for COX-2, an enzyme involved in inflammation. This indicates the potential of bromophenyl derivatives in anti-inflammatory drug development (Seth et al., 2014).
Propriétés
IUPAC Name |
1-(3-bromophenyl)-2-cyclopropylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-3-1-2-9(7-10)11(13)6-8-4-5-8/h1-3,7-8,11H,4-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWLRYOMLAPARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=CC(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2-cyclopropylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2490377.png)
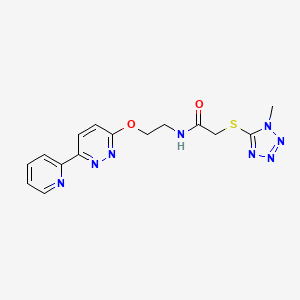
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide](/img/structure/B2490380.png)
![(2-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2490382.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2490385.png)
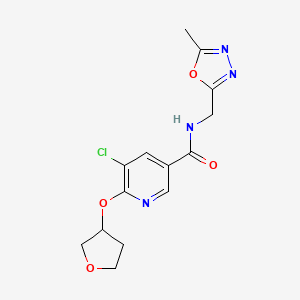
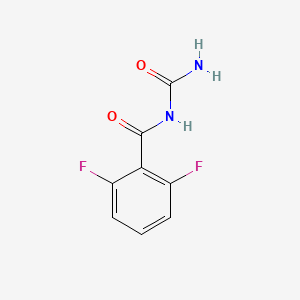
![2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride](/img/structure/B2490389.png)
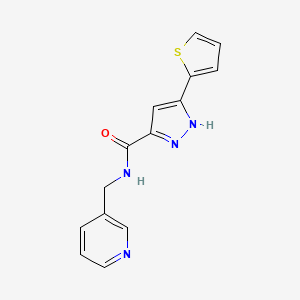
![Methyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B2490391.png)
![3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2490392.png)
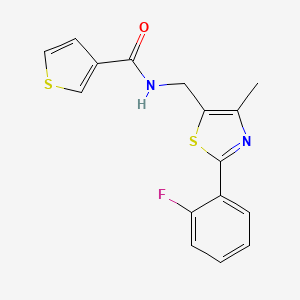
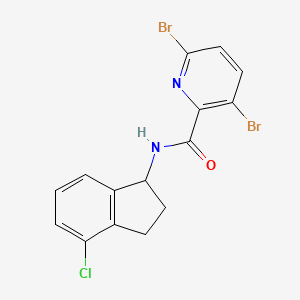
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)